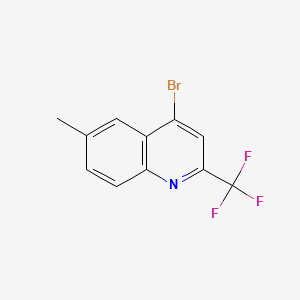

5-(Difluoromethoxy)-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

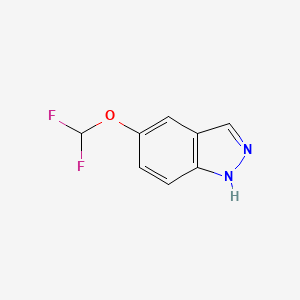

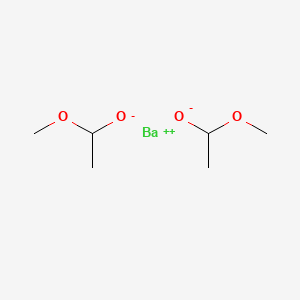

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is a chemical compound with the empirical formula C8H6F2N2OS . It may be used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .

Molecular Structure Analysis

The molecular weight of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is 216.21 . The SMILES string representation is FC(F)Oc1ccc2[nH]c(S)nc2c1 .Physical And Chemical Properties Analysis

The melting point of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is 239-243 °C (lit.) . More detailed physical and chemical properties are not available.科学的研究の応用

Pharmaceutical Development

The introduction of the difluoromethoxy group into indazole structures can significantly impact the pharmacokinetic properties of drug candidates. This modification can enhance metabolic stability, improve membrane permeability, and modulate the molecule’s interaction with biological targets. As such, 5-(Difluoromethoxy)-1H-indazole could serve as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realm of anti-inflammatory and anticancer drugs .

Material Science

In material science, the electronic properties of 5-(Difluoromethoxy)-1H-indazole make it a valuable component for organic electronic materials. Its potential to act as an electron donor or acceptor can be exploited in the design of organic semiconductors, which are crucial for the development of flexible displays, photovoltaic cells, and other electronic devices.

Agrochemical Research

The structural motif of 5-(Difluoromethoxy)-1H-indazole is also found in various agrochemicals. Its incorporation into pesticides and herbicides can lead to compounds with enhanced biological activity, better environmental stability, and lower toxicity to non-target organisms. Research in this field focuses on optimizing these properties to develop safer and more effective agrochemicals.

Catalysis

Catalysts containing 5-(Difluoromethoxy)-1H-indazole can be used to facilitate a variety of chemical reactions. The compound’s ability to stabilize transition states and intermediates can lead to increased reaction rates, higher yields, and greater selectivity. This is particularly relevant in the development of green chemistry processes, where efficiency and sustainability are key concerns .

Biological Studies

As a bioisostere for other functional groups, 5-(Difluoromethoxy)-1H-indazole can be utilized in biological studies to explore molecular interactions and mechanisms of action. Its incorporation into biomolecules can provide insights into the role of hydrogen bonding and electronic effects in biological systems .

Analytical Chemistry

In analytical chemistry, derivatives of 5-(Difluoromethoxy)-1H-indazole can be used as standards and reagents in various spectroscopic and chromatographic techniques. Their unique chemical shifts and absorption properties can aid in the identification and quantification of complex mixtures, contributing to advancements in chemical analysis methods .

Safety and Hazards

The safety data sheet for 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid release to the environment .

特性

IUPAC Name |

5-(difluoromethoxy)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-8(10)13-6-1-2-7-5(3-6)4-11-12-7/h1-4,8H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAILRWBDHWNUFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743405 |

Source

|

| Record name | 5-(Difluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethoxy)-1H-indazole | |

CAS RN |

105391-65-9 |

Source

|

| Record name | 5-(Difluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2E)-2-Buten-2-yl]-6-methylpyridine](/img/structure/B599984.png)

![5-hydroxy-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B600005.png)